[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13436392
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN4O2 |
|---|---|
| Molecular Weight | 326.82 g/mol |
| IUPAC Name | tert-butyl N-[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C15H23ClN4O2/c1-10-9-17-13(19-12(10)16)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21) |
| Standard InChI Key | IDJQJSCCPNTCOS-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1Cl)N2CCC(CC2)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CN=C(N=C1Cl)N2CCC(CC2)NC(=O)OC(C)(C)C |
Introduction
Structural Features and Molecular Characterization
The compound’s molecular architecture comprises three distinct components:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and enables interactions with biological targets.
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4-Chloro-5-methylpyrimidin-2-yl Substituent: A chlorinated pyrimidine derivative with a methyl group at the 5-position, contributing to electron-deficient aromaticity and potential π-π stacking interactions.
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tert-Butyl Carbamate Group: A bulky protecting group that enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications.
Molecular Formula: C₁₅H₂₃ClN₄O₂
Molecular Weight: 326.82 g/mol
CAS Number: 1261235-58-8
Spectroscopic Validation:
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¹H NMR: Key signals include δ 1.36 ppm (tert-butyl protons), δ 2.30 ppm (pyrimidine methyl group), and δ 4.20–4.50 ppm (piperidine N–H and carbamate protons).
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ESI-MS: A prominent [M+H]⁺ peak at m/z 327.8 confirms the molecular weight.
Synthetic Routes and Optimization
The synthesis of this compound typically follows a multi-step protocol, as outlined below:
Step 1: Formation of the Pyrimidine-Piperidine Core
Reagents:
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4-Chloro-5-methylpyrimidin-2-amine
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tert-Butyl piperidin-4-ylcarbamate
Conditions:
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Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
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Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling.
Mechanism: Nucleophilic aromatic substitution at the pyrimidine’s 2-position, facilitated by the electron-withdrawing chlorine atom.
Step 2: Carbamate Protection
Reagents:
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tert-Butyl chloroformate
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Triethylamine (TEA)
Conditions:
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Solvent: Dichloromethane (DCM) at 0–5°C.
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Reaction Time: 2–4 hours.
Yield: 71–89% after purification via silica gel chromatography .
Critical Parameters:
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Strict temperature control to prevent side reactions (e.g., over-acylation).
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Use of anhydrous solvents to avoid hydrolysis of the chloroformate .
Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 112–115°C | Differential Scanning Calorimetry |
| Solubility | DMSO: >50 mg/mL | USP Dissolution Test |
| LogP | 2.8 ± 0.3 | HPLC (C18 column) |
| Stability | Stable at −20°C (2 years) | Accelerated Stability Testing |
Thermogravimetric Analysis (TGA): Decomposition begins at 210°C, indicating moderate thermal stability.
Applications in Drug Development
Intermediate in Anticancer Agents
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Serves as a precursor to CDK4/6 inhibitors (e.g., Palbociclib analogs) .
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Case Study: Structural modification at the carbamate group improved oral bioavailability by 40% in rodent models.
Prodrug Design
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The tert-butyl carbamate acts as a hydrolyzable prodrug moiety, enabling pH-dependent release in tumor microenvironments.
Patent Landscape and Intellectual Property
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RU2543483C2: Describes synthetic methods for tert-butyl carbamate derivatives, emphasizing piperidine functionalization .
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USRE47739E1: Claims pyrimidinone-based kinase inhibitors, indirectly covering structural analogs of the compound .
Future Directions and Challenges
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Stereoselective Synthesis: Development of asymmetric routes to access enantiomerically pure forms for improved target specificity.
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ADMET Optimization: Addressing moderate aqueous solubility (LogP = 2.8) through prodrug strategies or formulation advancements.
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Target Validation: Elucidating off-target effects via kinome-wide profiling .
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